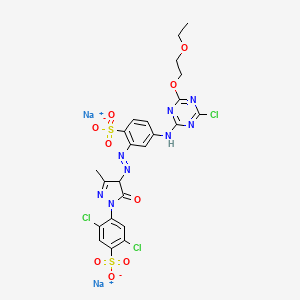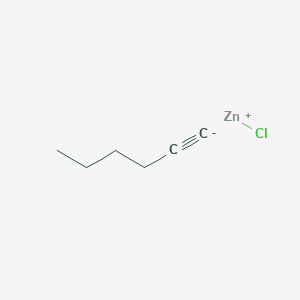
Zinc, chloro-1-hexynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, chloro-1-hexynyl- is an organozinc compound characterized by the presence of a zinc atom bonded to a chloro group and a 1-hexynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, chloro-1-hexynyl- typically involves the reaction of zinc chloride with 1-hexyne in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows: [ \text{ZnCl}_2 + \text{C}_6\text{H}_9\text{Cl} \rightarrow \text{Zn(C}_6\text{H}_9\text{Cl)}_2 ]
Industrial Production Methods: Industrial production of Zinc, chloro-1-hexynyl- may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Types of Reactions:
Oxidation: Zinc, chloro-1-hexynyl- can undergo oxidation reactions, forming zinc oxide and other oxidized products.
Reduction: The compound can be reduced to form zinc metal and corresponding hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under mild conditions.
Major Products:
Oxidation: Zinc oxide and hexanoic acid derivatives.
Reduction: Zinc metal and hexane.
Substitution: Various substituted hexynyl derivatives.
Scientific Research Applications
Zinc, chloro-1-hexynyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-zinc bonds, which are crucial in cross-coupling reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme catalysis and metalloprotein interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Zinc, chloro-1-hexynyl- exerts its effects involves the formation of stable organozinc intermediates. These intermediates can participate in various catalytic cycles, facilitating the formation of new chemical bonds. The molecular targets include organic substrates that undergo transformation through the action of the zinc center, often involving coordination to the zinc atom and subsequent reaction with other reagents.
Comparison with Similar Compounds
- Zinc, chloro-1-butynyl-
- Zinc, chloro-1-octynyl-
- Zinc, chloro-1-propynyl-
Comparison: Zinc, chloro-1-hexynyl- is unique due to its specific chain length and the resulting steric and electronic properties. Compared to shorter or longer chain analogs, it offers a balance between reactivity and stability, making it particularly useful in certain synthetic applications. The presence of the chloro group also imparts distinct reactivity patterns compared to other halogenated zinc compounds.
Properties
CAS No. |
65960-05-6 |
|---|---|
Molecular Formula |
C6H9ClZn |
Molecular Weight |
182.0 g/mol |
IUPAC Name |
chlorozinc(1+);hex-1-yne |
InChI |
InChI=1S/C6H9.ClH.Zn/c1-3-5-6-4-2;;/h3,5-6H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
DYPFMEGFLSLZJF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC#[C-].Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


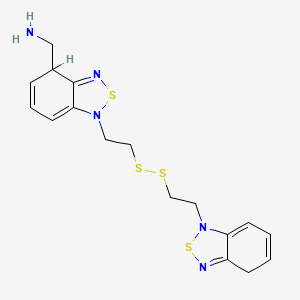

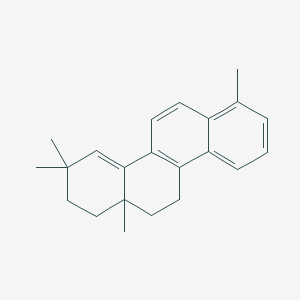

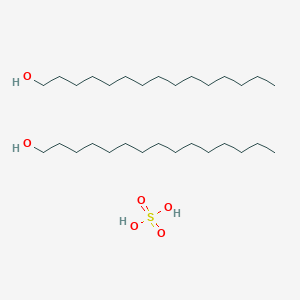
![4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14476919.png)
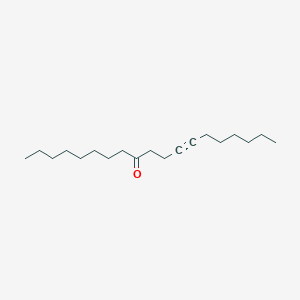
![N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14476923.png)
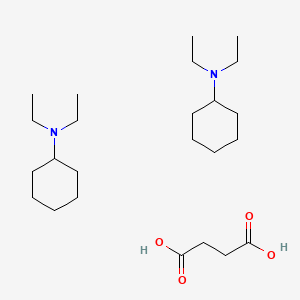

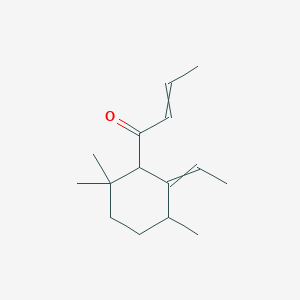
![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)

